
4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline compounds has been extensively studied. For instance, the structure-activity studies have been expanded by branching at the alpha position of the C-2 benzyl side chain and through modification of substituents on the carboxylic A-ring of the quinoline . This resulted in the discovery of PSI-421 with marked improvement in aqueous solubility and pharmacokinetic properties .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds . The planarity of the molecule, besides other factors, decides the efficiency of an inhibitor .Chemical Reactions Analysis
The compound has been found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The adsorption of the compound over the metal surface obeys the Langmuir adsorption isotherm .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely influenced by its molecular structure. The adsorption of the compound depends mainly on physicochemical properties of the molecule such as functional groups, steric factor, molecular size, molecular weight, molecular structure, aromaticity, electron density at the donor atoms, p-orbital character of donating electrons and electronic structure of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Heterocyclic Derivatives : Ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, a related compound, was synthesized and further processed to create various derivatives including pyrimidine, oxazinone, and s-triazolo compounds. These derivatives show the versatility of quinoline derivatives in synthesizing a range of heterocyclic compounds (Awad, Abdel-rahman, & Bakhite, 1991).
Formation of Quinoxalines and Quinolines : Research demonstrated the synthesis of a broad range of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, showcasing the structural flexibility and potential applications of quinoline and quinoxaline derivatives in chemical synthesis (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Development of Antileukotrienic Agents : The synthesis of 3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl) prop-2-enoic acid and related compounds was explored for their potential as antileukotrienic drugs, highlighting the medicinal chemistry applications of quinoline derivatives (Jampílek et al., 2004).
Crystallography and Molecular Analysis
Crystal Structure Analysis : N-(4-acetylphenyl)quinoline-3-carboxamide, a compound structurally related to the queried chemical, underwent extensive structural analysis, including single crystal X-ray diffraction, emphasizing the importance of crystallography in understanding the properties of quinoline derivatives (Polo-Cuadrado et al., 2021).
Metalation and Functionalization Studies : Research on the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, including 4-(trifluoromethyl)quinoline, provided insight into the reactivity and chemical modification potential of quinoline derivatives (Schlosser & Marull, 2003).
Application in Metal Ion Extraction
- Chelating Ion Exchangers : Quinoline-2-carboxylic acids with different substituents were used to create styrene-divinylbenzene polymers for metal ion extraction, demonstrating the application of quinoline derivatives in environmental chemistry and material science (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not mentioned in the available resources, quinoline compounds are generally known for their diverse biological activities. For instance, PSI-421, a quinoline compound, has shown oral efficacy in animal models of arterial and venous injury .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2S/c18-9-4-6-10(7-5-9)25-15-11-2-1-3-13(17(19,20)21)14(11)22-8-12(15)16(23)24/h1-8H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDFAAWLNXXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
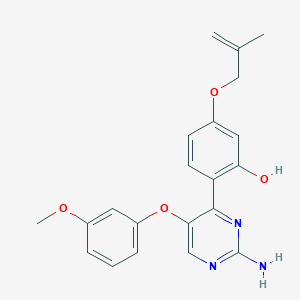
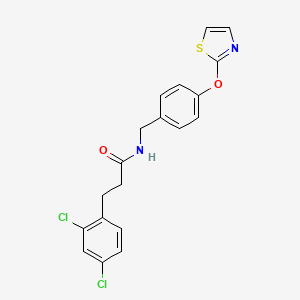
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
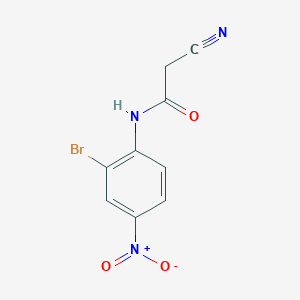
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B2404655.png)
![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)

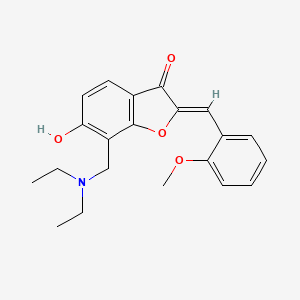
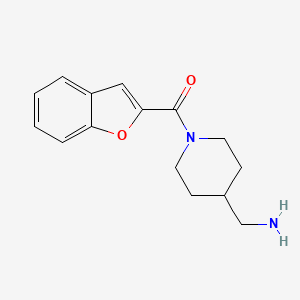
![2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2404661.png)
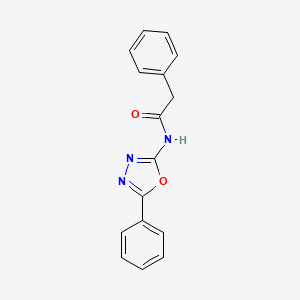
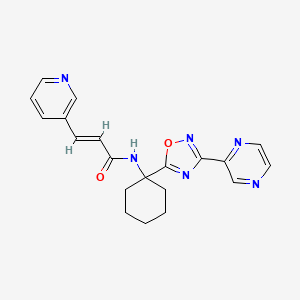
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)
